
3-Chlorophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenanthridine is a chlorinated derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorophenanthridine can be synthesized through several methods. One common approach involves the chlorination of phenanthridine using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Solvent-free and transition metal catalyst-free methods have also been developed to make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to 3-chloro-9,10-dihydrophenanthridine using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce other substituents at specific positions on the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthridinequinone.
Reduction: 3-Chloro-9,10-dihydrophenanthridine.
Substitution: 3-Bromophenanthridine.
Aplicaciones Científicas De Investigación
3-Chlorophenanthridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing DNA-binding agents.
Medicine: Derivatives of this compound have shown potential as antitumor and antiparasitic agents due to their ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-chlorophenanthridine involves its interaction with biological targets, primarily DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular pathways involved in its action include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound, lacking the chlorine substituent.
6-Chlorophenanthridine: Another chlorinated derivative with the chlorine atom at the sixth position.
Phenanthroline: A nitrogen-containing heterocycle with nitrogens at the 4 and 5 positions.
Comparison: 3-Chlorophenanthridine is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to phenanthridine, the chlorinated derivative exhibits enhanced DNA-binding properties and increased stability. The presence of the chlorine atom also allows for further functionalization, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H8ClN |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-chlorophenanthridine |
InChI |
InChI=1S/C13H8ClN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H |
Clave InChI |
BMSQOMUFUFJDQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)Cl)N=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
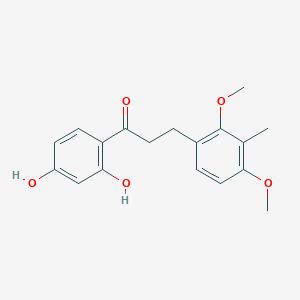
![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)
![6,7-Dimethoxy-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12272989.png)
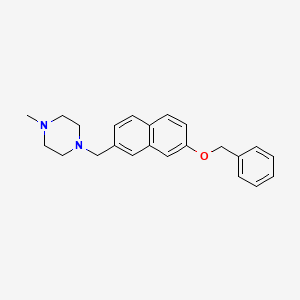
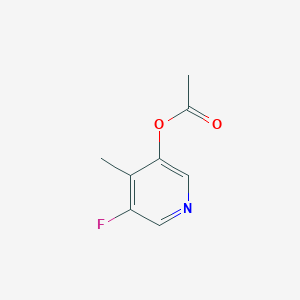
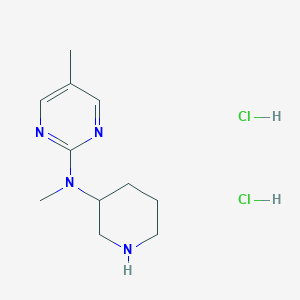
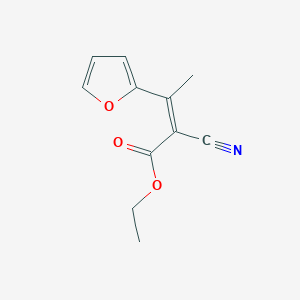
![2-(Benzylsulfanyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B12273012.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12273018.png)
![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
![tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B12273020.png)
